molecular formula C20H22Cl2N2O4S B6119307 2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}propan-1-one

2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}propan-1-one

Cat. No.: B6119307
M. Wt: 457.4 g/mol
InChI Key: ISIMEGPJMFRENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}propan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Piperazine Moiety: The phenoxy intermediate is then reacted with 1-(4-chlorophenylsulfonyl)piperazine under suitable conditions to introduce the piperazine moiety.

    Final Coupling Reaction: The final step involves coupling the intermediate with a propanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, leading to different reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or inhibitor.

    Materials Science: It can be used in the development of advanced materials with specific chemical or physical properties.

    Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}ethan-1-one
  • **2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}butan-1-one

Uniqueness

2-(2-Chloro-5-methylphenoxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}propan-1-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4S/c1-14-3-8-18(22)19(13-14)28-15(2)20(25)23-9-11-24(12-10-23)29(26,27)17-6-4-16(21)5-7-17/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIMEGPJMFRENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.